An In-depth Technical Guide to the Protein Kinase C Inhibitor Ro 31-8220: Structure, Synthesis, and Biological Activity
An In-depth Technical Guide to the Protein Kinase C Inhibitor Ro 31-8220: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 31-8220, also known as Bisindolylmaleimide IX, is a potent and cell-permeable inhibitor of protein kinase C (PKC).[1][2] As a member of the bisindolylmaleimide class of compounds, it has been widely used as a chemical probe to investigate the physiological roles of PKC in various signaling pathways.[2] Beyond its well-characterized inhibition of PKC isoforms, Ro 31-8220 has been shown to affect other kinases and cellular processes, making a thorough understanding of its activity and synthesis crucial for its application in research and drug development. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of Ro 31-8220, with a focus on quantitative data and detailed experimental protocols.
Chemical Structure
The chemical structure of Ro 31-8220 is characterized by a central maleimide ring substituted with two indole moieties. The IUPAC name for the active compound is 3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate.[3] It is often supplied as a methanesulfonate (mesylate) salt to improve its solubility and stability.
Chemical Formula (Free Base): C₂₅H₂₃N₅O₂S[3]
Molecular Weight (Free Base): 457.55 g/mol
Quantitative Biological Activity
Ro 31-8220 exhibits potent inhibitory activity against several isoforms of protein kinase C. Its inhibitory profile also extends to other kinases, highlighting its multi-targeted nature. The following tables summarize the in vitro inhibitory activities of Ro 31-8220 against a panel of kinases, presented as IC₅₀ values (the concentration of the inhibitor required to reduce the enzyme activity by 50%).
Table 1: Inhibitory Activity of Ro 31-8220 against Protein Kinase C (PKC) Isoforms
| PKC Isoform | IC₅₀ (nM) | Reference(s) |
| PKCα | 5, 33 | [4][5][6][7] |
| PKCβI | 24 | [4][6][7] |
| PKCβII | 14 | [4][6][7] |
| PKCγ | 27 | [4][6][7] |
| PKCε | 24 | [4][6][7] |
| Rat Brain PKC | 23 | [4][6][7] |
Table 2: Inhibitory Activity of Ro 31-8220 against Other Kinases
| Kinase | IC₅₀ (nM) | Reference(s) |
| MAPKAP-K1b | 3 | [4][5][6][7] |
| MSK1 | 8 | [4][5][6][7] |
| S6K1 | 15, 38 | [4][5][6][7] |
| GSK3β | 38 | [4][5][6][7] |
| CaM Kinase II | 17,000 | [8][9] |
| Protein Kinase A (PKA) | 900 | [8][9] |
Signaling Pathway Inhibition
Ro 31-8220 primarily exerts its biological effects by inhibiting the activity of Protein Kinase C (PKC). PKC is a key enzyme in signal transduction pathways that regulate a wide range of cellular processes, including cell growth, differentiation, and apoptosis. The following diagram illustrates the canonical PKC signaling pathway and the point of inhibition by Ro 31-8220.
Caption: Inhibition of the PKC signaling pathway by Ro 31-8220.
Synthesis of Ro 31-8220
The synthesis of Ro 31-8220 is a multi-step process that involves the construction of the bisindolylmaleimide core followed by the introduction of the characteristic side chain. A common and efficient method for preparing unsymmetrical bisindolylmaleimides involves the condensation of an indole-3-acetamide with a methyl indolyl-3-glyoxylate.
Experimental Protocol
The following is a representative, multi-step synthesis protocol adapted from the literature.
Step 1: Synthesis of 1-Methylindole-3-acetamide
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To a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF), a solution of 3-indoleacetonitrile in anhydrous DMF is added dropwise at room temperature.
-
The reaction mixture is stirred for 30 minutes and then cooled to 0-5 °C.
-
A solution of methyl iodide in anhydrous DMF is added dropwise.
-
The reaction is stirred at room temperature for 3 hours and then quenched with ethyl acetate.
-
The organic layer is washed with 0.5 N HCl, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield 1-methylindole-3-acetonitrile.
-
The resulting nitrile is then hydrolyzed to the corresponding acetamide using standard methods (e.g., acidic or basic hydrolysis).
Step 2: Synthesis of Methyl (1-(3-((tert-butoxycarbonyl)amino)propyl)-1H-indol-3-yl)(oxo)acetate
-
To a solution of indole in a suitable solvent, add a base such as sodium hydride.
-
React with tert-butyl (3-bromopropyl)carbamate to introduce the protected aminopropyl side chain at the N-1 position of the indole ring.
-
The resulting N-substituted indole is then reacted with oxalyl chloride followed by methanol to generate the methyl glyoxylate at the C-3 position.
Step 3: Condensation to form the Bisindolylmaleimide Core
-
To a mixture of 1-methylindole-3-acetamide and methyl (1-(3-((tert-butoxycarbonyl)amino)propyl)-1H-indol-3-yl)(oxo)acetate in anhydrous tetrahydrofuran (THF), add a 1.0 M solution of potassium tert-butoxide in THF dropwise at room temperature.
-
The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).
-
The reaction is then quenched with an acidic solution (e.g., 1 N HCl) and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the protected bisindolylmaleimide.
Step 4: Deprotection and Side Chain Modification
-
The tert-butoxycarbonyl (Boc) protecting group is removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
The resulting primary amine is then converted to the amidine group by reaction with a suitable reagent such as S-methylisothiourea sulfate in the presence of a base.
Step 5: Salt Formation
-
The final compound is treated with methanesulfonic acid in a suitable solvent to form the mesylate salt, which is then isolated by filtration or crystallization.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of Ro 31-8220.
Caption: Key stages in the chemical synthesis of Ro 31-8220.
Conclusion
Ro 31-8220 remains a valuable tool for researchers studying protein kinase C and related signaling pathways. Its potent, multi-targeted inhibitory profile necessitates a careful interpretation of experimental results. The synthetic route, while complex, is achievable through established organic chemistry methodologies. This guide provides a foundational understanding of the structure, synthesis, and biological activity of Ro 31-8220, enabling researchers and drug development professionals to effectively utilize this compound in their studies. Further investigation into the off-target effects and the development of more selective analogs will continue to refine our understanding of the complex roles of protein kinases in cellular function and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel 5-HT3 antagonists. Isoquinolinones and 3-aryl-2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2007084786A1 - Pyrimidine derivatives used as pi-3 kinase inhibitors - Google Patents [patents.google.com]
- 4. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]
- 5. Synthesis and serotonergic pharmacology of the enantiomers of 3-[(N-methylpyrrolidin-2-yl)methyl]-5-methoxy-1H-indole: discovery of stereogenic differentiation in the aminoethyl side chain of the neurotransmitter serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Succinimide-Linked Indazol-3-ols Derived from Maleimides under Rh(III) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2009080694A1 - Thiazole derivatives used as pi 3 kinase inhibitors - Google Patents [patents.google.com]
- 8. WO2007117607A9 - Quinazolines for pdk1 inhibition - Google Patents [patents.google.com]
- 9. Patent Public Search | USPTO [uspto.gov]
